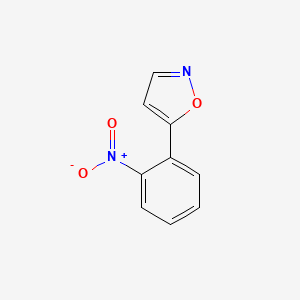

5-(2-Nitrophenyl)isoxazole

Description

5-(2-Nitrophenyl)isoxazole is a nitro-substituted heterocyclic compound featuring an isoxazole ring fused to a 2-nitrophenyl group. This structure confers unique reactivity, making it a versatile precursor in synthetic organic chemistry. Its applications include reductive heterocyclization to generate pharmacologically relevant scaffolds such as 4-aminoquinolines, indoles, and quinolinones . For instance, under Fe/HOAc conditions at 120°C, 5-(2-nitrophenyl)isoxazole undergoes reductive cyclization to yield 4-aminoquinoline derivatives in high yields (e.g., 77% for compound 2a) . The nitro group’s ortho position on the phenyl ring plays a critical role in directing reactivity, enabling nucleophilic attack by the aniline NH2 group during cyclization . Bromination at the isoxazole’s C4 position further expands its utility, allowing access to halogenated quinoline derivatives like 3-bromo-4-aminoquinoline (2b) .

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

5-(2-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-5-6-10-14-9/h1-6H |

InChI Key |

IHCXQRLFNIQDPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, synthetic applications, and physicochemical properties of 5-(2-nitrophenyl)isoxazole differ significantly from structurally related nitro-substituted isoxazoles. Below is a detailed comparison:

Positional Isomers: 3- vs. 5-(2-Nitrophenyl)isoxazole

- 5-(2-Nitrophenyl)isoxazole: Reductive Cyclization: Fe/HOAc at 120°C produces 4-aminoquinolines (e.g., 2a). Bromination at C4 enables access to halogenated derivatives (e.g., 2b) . Raney Nickel Reduction: Yields quinolin-4(1H)-ones, as demonstrated by Yamanaka et al. .

- 3-(2-Nitrophenyl)isoxazole: Pd/C Reduction: Generates substituted 4-aminoquinolines (10 examples reported by Batra et al.) . Raney Nickel Reduction: Produces 3-acylindoles instead of quinolinones, highlighting the influence of nitro/isoxazole substitution patterns on product selectivity .

Nitro Positional Isomers: 2- vs. 3- vs. 4-Nitrophenyl Derivatives

Substituent Effects on Reactivity

- Nitro Group Position :

- Halogenation : Bromination at C4 of 5-(2-nitrophenyl)isoxazole (1a → 1b ) enhances electrophilicity, enabling downstream functionalization .

Thermodynamic and Spectral Properties

- Sublimation/Evaporation : Nitrophenyl-furan carbaldehydes (analogous structures) show that ortho-nitro derivatives exhibit higher sublimation enthalpies than para isomers .

- Spectral Data :

Data Tables

Table 1. Reductive Cyclization Outcomes of Nitrophenylisoxazoles

Table 2. Physicochemical Comparison

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains the most widely employed method for constructing the isoxazole ring. For 5-(2-Nitrophenyl)isoxazole, this strategy involves generating a nitrile oxide precursor from 2-nitrobenzaldoxime, followed by reaction with a terminal alkyne.

Reaction Conditions :

-

Nitrile Oxide Generation : Chlorination of 2-nitrobenzaldoxime using chlorine gas or N-chlorosuccinimide (NCS) in halogenated solvents (e.g., chloroform) at 0–25°C.

-

Cycloaddition : Copper(I) catalysts (e.g., CuI, 5 mol%) in dichloromethane at 60°C for 6–12 hours.

Yield Optimization :

| Precursor | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-Nitrobenzaldoxime | CuI | CH₂Cl₂ | 60°C | 78 |

| 2-Nitrobenzaldoxime | None | H₂O/EtOH | RT | 65 |

The copper-catalyzed method enhances regioselectivity, favoring 3,5-disubstituted isoxazoles. Ultrasound-assisted cycloaddition under catalyst-free conditions has also been reported, reducing reaction times to 1–2 hours with comparable yields.

Condensation Reactions with Hydroxylamine Derivatives

β-Diketone Cyclocondensation

β-Diketones bearing a 2-nitrophenyl group react with hydroxylamine hydrochloride to form 5-arylisoxazoles. This method is favored for its simplicity and scalability.

Protocol :

-

Dissolve 2-nitrobenzoylacetone (1 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.

Key Data :

-

Solvent : Ethanol (yield: 72%) vs. Ionic Liquids ([BMIM]Br, yield: 89%).

-

Temperature : Reflux conditions (78°C) vs. microwave irradiation (100°C, 30 min, yield: 81%).

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling on Preformed Isoxazoles

Palladium-catalyzed coupling introduces the 2-nitrophenyl group to preformed isoxazole intermediates. For example, 5-bromoisoxazole reacts with 2-nitrophenylboronic acid under Suzuki conditions.

Optimized Conditions :

-

Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C, 12 hours.

-

Yield : 84% (isolated).

Limitations : Requires prefunctionalized isoxazole substrates, increasing synthetic steps.

One-Pot Multistep Syntheses

Tandem Oxime Chlorination/Cyclization

Adapting methodologies from patent literature, a one-pot approach combines nitrile oxide formation and cycloaddition:

-

Chlorination : Treat 2-nitrobenzaldoxime with NCS in CH₂Cl₂ at 0°C.

-

Cyclization : Add phenylacetylene and triethylamine, stir at 25°C for 4 hours.

Advantages : Eliminates intermediate isolation, reducing purification steps (overall yield: 70–75%).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 2-nitrobenzaldehyde, hydroxylamine, and acetylenedicarboxylate in a 1:1:1 ratio produces 5-(2-Nitrophenyl)isoxazole-3-carboxylate derivatives without solvents.

Performance :

Analytical and Spectroscopic Characterization

Critical data for verifying 5-(2-Nitrophenyl)isoxazole:

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Nitrophenyl)isoxazole, and how are reaction conditions optimized?

5-(2-Nitrophenyl)isoxazole is synthesized via reductive heterocyclization using iron powder in acetic acid (Fe/HOAc) at 120°C, yielding 4-aminoquinolines with ~77% efficiency. Optimization involves adjusting reducing agents (e.g., Zn vs. Fe) and temperature; Fe/HOAc outperforms Zn/HOAc due to superior reactivity under high-temperature conditions . Cycloaddition reactions between nitrile oxides and dipolarophiles are also employed to construct the isoxazole core, with substituent compatibility guiding solvent and catalyst selection .

Q. How is 5-(2-Nitrophenyl)isoxazole characterized structurally, and what analytical techniques are critical?

Key techniques include NMR (for substituent positioning), FTIR (to confirm functional groups like nitro and isoxazole rings), and mass spectrometry (for molecular weight validation). X-ray crystallography or DFT calculations may resolve torsional angles and electronic properties, particularly for derivatives with para-substituted aryl groups .

Q. What are the primary biological applications of 5-(2-Nitrophenyl)isoxazole derivatives?

These derivatives serve as precursors for bioactive heterocycles (e.g., 4-aminoquinolines, indoles) with anticancer and antimicrobial potential. Their nitro group enables reductive transformations into amino intermediates, which are pivotal in drug discovery for malaria and inflammation .

Advanced Research Questions

Q. How does chemoselectivity arise in the reduction of bis(2-nitrophenyl)isoxazoles, and what factors dictate product distribution?

In bis(2-nitrophenyl)isoxazoles, Fe/HOAc reduction favors attack by the aniline NH2 group on specific carbonyl positions, yielding quinolin-4(1H)-ones or 4-aminoquinolines. Substituent electronic effects (e.g., electron-withdrawing nitro groups) and steric hindrance at β-methylene/carbonyl carbons govern selectivity. For example, 3,5-di(2-nitrophenyl)isoxazole produces only 4-aminoquinoline, while positional isomers yield mixed products .

Q. How do structural variations in 5-(2-Nitrophenyl)isoxazole derivatives influence enzyme inhibition efficacy?

Substituent position critically impacts activity. For glutathione reductase (GR), 3-(4-chlorophenyl)isoxazole (IC₅₀ = 0.059 mM) is twice as potent as its 5-substituted analog due to better steric alignment with the enzyme’s active site. Semi-competitive inhibition (KI = 0.011 mM) suggests binding to the enzyme-substrate complex, whereas para-nitro groups enhance electrophilicity, altering interaction kinetics .

Q. What methodological challenges arise in coupling 5-(2-Nitrophenyl)isoxazole-derived intermediates with haloanilines, and how are they resolved?

Coupling failures (e.g., with 3-bromo-4-aminoquinoline) often stem from steric hindrance or competing side reactions. Strategies include using palladium catalysts for Buchwald-Hartwig amination or introducing directing groups (e.g., methoxy) to enhance regioselectivity. Solvent polarity adjustments (e.g., DMF → THF) can mitigate undesired nucleophilic displacements .

Q. How do IC₅₀ and KI values inform the design of isoxazole-based enzyme inhibitors?

IC₅₀ (concentration for 50% activity reduction) and KI (inhibition constant) quantify potency and mechanism. For GR, 3-(4-chlorophenyl)isoxazole’s low KI (0.011 mM) indicates strong binding, guiding lead optimization. Competitive vs. uncompetitive inhibition profiles (from Lineweaver-Burk plots) dictate whether inhibitors target substrate binding or transition states .

Q. What role do 5-(2-Nitrophenyl)isoxazole derivatives play in diversity-oriented synthesis (DOS)?

Their nitro and isoxazole moieties enable modular transformations (e.g., reduction, cyclization) to generate skeletal diversity. For example, Fe/HOAc reduction converts nitro groups to amines, enabling access to indoles and quinolones. This complements "reagent-" or "substrate-directed" strategies by leveraging inherent heterocycle reactivity .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in synthetic yields across similar isoxazole derivatives?

Contradictory yields (e.g., 77% for 4-aminoquinoline vs. failed Zn/HOAc reactions) highlight the need for mechanistic studies. Kinetic profiling (e.g., monitoring intermediates via HPLC) and computational modeling (DFT for transition states) can identify rate-limiting steps. Adjusting reductant stoichiometry or switching to mixed solvents (HOAc/DCM) may improve reproducibility .

Q. Why do structurally similar isoxazole derivatives exhibit divergent biological activities?

Minor changes (e.g., chloro at 3- vs. 5-position) alter electronic density and 3D conformation, affecting target binding. Molecular docking simulations and QSAR models can map substituent effects. For GR inhibition, meta-substitution enhances π-π stacking with aromatic residues, while ortho-substituents introduce steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.